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Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

Cat. No.: B1261022 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key

intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a crucial role

in regulating plant growth, development, and defense responses. Accurate quantification of 3-
Oxo-OPC8-CoA is essential for understanding the dynamics of the jasmonate signaling

pathway and for the development of novel agrochemicals that modulate plant defense

mechanisms. This application note provides a detailed protocol for the sensitive and specific

quantification of 3-Oxo-OPC8-CoA in plant tissues using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

Signaling Pathway
The jasmonic acid biosynthetic pathway begins in the chloroplast and is completed in the

peroxisome. 3-Oxo-OPC8-CoA is formed in the peroxisome from 12-oxo-phytodienoic acid

(OPDA) and is a direct precursor to jasmonic acid through a series of β-oxidation steps.
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Figure 1: Simplified Jasmonic Acid Biosynthetic Pathway.

Experimental Protocol
This protocol is based on established methods for the analysis of acyl-CoA compounds in plant

tissues.

Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of low-abundance

acyl-CoAs.

Materials:

Plant tissue (e.g., Arabidopsis thaliana leaves)

Liquid nitrogen

Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

Internal Standard (IS): [¹³C₆]-3-Oxo-OPC8-CoA (if available) or a suitable structural analog

like C17:0-CoA.

Solid Phase Extraction (SPE) cartridges: Oasis MAX or similar mixed-mode anion exchange

cartridges.

SPE Conditioning Solution: Methanol

SPE Equilibration Solution: 50 mM ammonium acetate (pH 4.5)
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SPE Wash Solution: 50 mM ammonium acetate (pH 4.5)

SPE Elution Buffer: 2% formic acid in methanol

Reconstitution Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid

Procedure:

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead

beater.

Add 1 mL of ice-cold Extraction Buffer and the internal standard to the powdered tissue.

Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of Equilibration Solution.

Load the supernatant from the centrifuged sample onto the SPE cartridge.

Wash the cartridge with 1 mL of Wash Solution.

Elute the acyl-CoAs with 1 mL of Elution Buffer.

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.
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Figure 2: Experimental Workflow for 3-Oxo-OPC8-CoA Quantification.
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LC-MS/MS Analysis
Instrumentation:

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source.

LC Parameters:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

Gradient:

0-1 min: 5% B

1-10 min: 5% to 95% B

10-12 min: 95% B

12-12.1 min: 95% to 5% B

12.1-15 min: 5% B

MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C
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Desolvation Temperature: 400°C

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions: The exact mass of 3-Oxo-OPC8-CoA
(C₃₀H₄₈N₇O₁₈P₃S) is 939.1993 g/mol . The expected precursor ion ([M+H]⁺) is m/z 940.2. A

common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507.0 g/mol ).

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

3-Oxo-OPC8-

CoA (Quantifier)
940.2 433.2 50 35

3-Oxo-OPC8-

CoA (Qualifier)
940.2 428.0 50 40

[¹³C₆]-3-Oxo-

OPC8-CoA (IS)
946.2 439.2 50 35

Note: The product ion at m/z 433.2 corresponds to the acyl portion of the molecule

([C₁₄H₂₁O₃]⁺). The product ion at m/z 428.0 is a common fragment of the CoA moiety. Collision

energies should be optimized for the specific instrument used.

Data Presentation
The following tables present hypothetical but realistic quantitative data for 3-Oxo-OPC8-CoA in

Arabidopsis thaliana leaves under control and wounded conditions. Wounding is known to

induce the jasmonate pathway.

Table 1: Calibration Curve for 3-Oxo-OPC8-CoA
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Concentration (ng/mL) Peak Area Ratio (Analyte/IS)

0.1 0.012

0.5 0.058

1.0 0.115

5.0 0.592

10.0 1.180

50.0 5.950

100.0 11.920

Linearity (R²) 0.9995

LOD (ng/mL) 0.05

LOQ (ng/mL) 0.1

Table 2: Quantification of 3-Oxo-OPC8-CoA in Arabidopsis thaliana Leaves

Sample
Condition

Replicate 1
(pmol/g FW)

Replicate 2
(pmol/g FW)

Replicate 3
(pmol/g FW)

Mean
(pmol/g FW)

Std. Dev.

Control 15.2 16.5 14.8 15.5 0.87

Wounded

(1h)
45.8 48.2 46.5 46.8 1.21

Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the

quantification of 3-Oxo-OPC8-CoA in plant tissues. This protocol, with its detailed sample

preparation and optimized instrument parameters, will be a valuable tool for researchers

investigating the jasmonate signaling pathway and its role in plant physiology and defense. The

use of a stable-isotope labeled internal standard is highly recommended to ensure the highest

accuracy and precision.
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To cite this document: BenchChem. [Application Note: Quantification of 3-Oxo-OPC8-CoA
using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261022#quantification-of-3-oxo-opc8-coa-using-lc-
ms-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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